molecular formula C24H22N4O3 B2854225 N-ethyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide CAS No. 1251634-45-3

N-ethyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide

Cat. No.: B2854225
CAS No.: 1251634-45-3
M. Wt: 414.465
InChI Key: JZQDWRBVOOVTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide is an intricate organic compound notable for its unique structural components and potential utility in diverse scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step processes, typically beginning with the formation of the 1,2,4-oxadiazole ring, followed by the introduction of the pyridine and acetamide groups. Reagents such as ethylamine, p-tolyl derivatives, and various coupling agents are commonly used under controlled temperature and pressure to achieve the desired compound.

Industrial Production Methods: On an industrial scale, the synthesis may be scaled up using continuous flow reactors and optimized catalysts to enhance yield and purity. The industrial process would focus on maximizing efficiency and minimizing by-products, often involving automated systems for precise control.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions, typically facilitated by strong oxidizing agents, resulting in the formation of various oxidized derivatives.

  • Reduction: Reduction can be carried out using agents like sodium borohydride, affecting the functional groups accordingly.

  • Substitution: Nucleophilic and electrophilic substitutions are feasible, where reagents such as alkyl halides or acyl chlorides introduce different substituents into the molecule.

Common Reagents and Conditions: Reactions typically occur under conditions such as reflux, with the presence of catalysts like palladium on carbon for hydrogenation, or Lewis acids for substitution reactions.

Major Products Formed: Depending on the reaction type, major products may include oxidized, reduced, or substituted derivatives of the original compound, potentially forming various esters, amides, or alkylated products.

Scientific Research Applications

Chemistry: The compound serves as a versatile building block in synthetic organic chemistry, aiding in the development of new materials and catalysts.

Biology: Its structural properties are investigated for potential bioactivity, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a pharmacophore in drug development, targeting various disease pathways.

Industry: Used in materials science for creating specialized polymers and coatings with unique properties.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, involving hydrogen bonding, π-π interactions, and covalent modifications. Molecular targets might include specific enzymes, receptors, or nucleic acids, depending on the application. Pathways involved could range from metabolic pathways in biological systems to catalytic cycles in industrial processes.

Comparison with Similar Compounds

Similar Compounds: Structural analogs include other 1,2,4-oxadiazole derivatives, pyridine-based compounds, and N-phenylacetamides.

Uniqueness: This compound stands out due to its combined features from the 1,2,4-oxadiazole ring, pyridine, and N-phenylacetamide moiety, which confer unique chemical reactivity and potential multi-faceted applications.

This compound truly is a fascinating subject, blending the rich potential of organic synthesis with diverse real-world applications. What aspect of it do you find the most intriguing?

Properties

IUPAC Name

N-ethyl-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-3-28(20-7-5-4-6-8-20)22(30)16-27-15-19(13-14-21(27)29)24-25-23(26-31-24)18-11-9-17(2)10-12-18/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQDWRBVOOVTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.